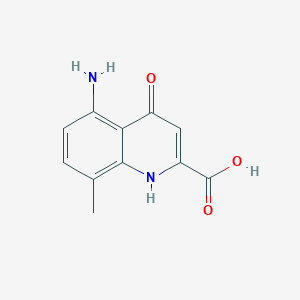
5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its significant role in medicinal chemistry. This compound is part of the quinolone family, which is renowned for its broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate, followed by hydroamination and intramolecular Friedel–Crafts reaction . Another method involves the use of activated alkynes and aromatic amines in the presence of a catalyst such as PPh3 .
Industrial Production Methods
Industrial production methods for this compound often employ multi-step synthesis processes, including metal-catalyzed reactions and flow chemistry techniques. These methods ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it inhibits the Foxo1 transcription factor, which plays a crucial role in hepatic gluconeogenesis. By inhibiting Foxo1, this compound reduces glucose production in the liver, making it a potential therapeutic agent for type 2 diabetes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic with broad-spectrum antibacterial activity.
Nalidixic acid: An early quinolone antibiotic used primarily for urinary tract infections.
Levofloxacin: Another quinolone antibiotic with enhanced activity against a variety of bacterial pathogens.
Uniqueness
5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit the Foxo1 pathway sets it apart from other quinolone derivatives, highlighting its potential in treating metabolic disorders such as type 2 diabetes .
Propriétés
Numéro CAS |
61644-47-1 |
|---|---|
Formule moléculaire |
C11H10N2O3 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
5-amino-8-methyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-5-2-3-6(12)9-8(14)4-7(11(15)16)13-10(5)9/h2-4H,12H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
JDJQXGXMJOXGJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)N)C(=O)C=C(N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
![1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14594076.png)
![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)
![3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione](/img/structure/B14594087.png)
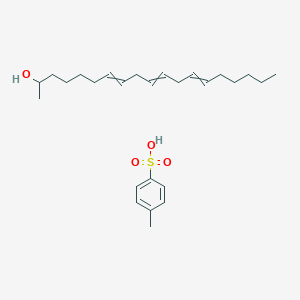
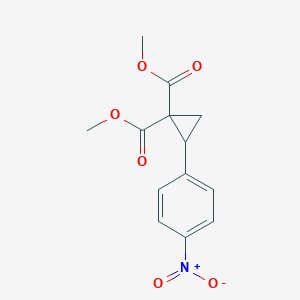
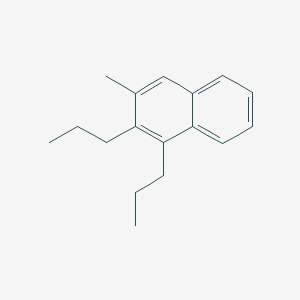
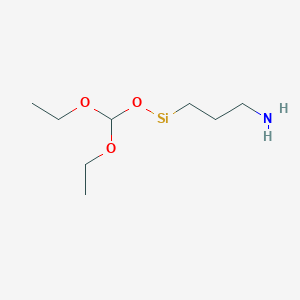


![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14594131.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)
